N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a structurally complex small molecule featuring a fused cyclopenta[c]pyrazole core. Key structural elements include:
- Cyclopenta[c]pyrazole scaffold: A five-membered cyclopentane ring fused to a pyrazole, providing rigidity and influencing binding interactions.
- 4-Chloro-2-methylphenyl group: A substituted aromatic moiety linked via a carboxamide bond, likely contributing to hydrophobic interactions and target specificity.
This compound’s design integrates features observed in bioactive pyrazole derivatives, such as enzyme inhibition (e.g., HCV protease inhibitors) and antibacterial activity .
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-11-9-12(19)5-6-15(11)20-18(23)17-14-3-2-4-16(14)21-22(17)13-7-8-26(24,25)10-13/h5-6,9,13H,2-4,7-8,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFBBSUAZWMNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[c]pyrazole core, followed by the introduction of the dioxidotetrahydrothiophene and chloro-methylphenyl groups. Common reagents and conditions might include:
Cyclization reactions: to form the cyclopenta[c]pyrazole core.
Substitution reactions: to introduce the chloro and methyl groups on the phenyl ring.
Oxidation reactions: to form the dioxidotetrahydrothiophene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Synthesis and Structural Features
The synthesis of this compound typically involves multiple chemical reactions, including the coupling of a chlorinated aromatic amine with a thiolane derivative. The process requires careful control of reaction conditions such as temperature and concentration to achieve optimal yields. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The compound's unique structural characteristics make it a promising candidate for drug development. Its heterocyclic pyrazole core is known for biological activity, which can be harnessed to target specific enzymes or receptors involved in various diseases.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. The mechanism involves the inhibition of cell proliferation through apoptosis induction.
- Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Material Science Applications
In addition to medicinal uses, N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has potential applications in materials science due to its unique chemical properties.
Potential Uses
- Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
- Sensors : Its ability to interact with various chemical species makes it suitable for developing sensors for environmental monitoring.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Core Scaffold: The cyclopenta[c]pyrazole in the target compound distinguishes it from simpler pyrazoles (e.g., ) and pyrrole-based analogues (e.g., VX-950) . The fused ring system may enhance metabolic stability compared to non-fused derivatives .
- Substituent Effects : The 1,1-dioxo-thiolan group introduces a sulfone moiety, which could improve solubility and target binding compared to hydrophobic groups like CF₃ in .
Table 2: Hypothetical Activity Based on Structural Proximity
Discussion :
Key Points :
Biological Activity
N-(4-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide (CAS Number: 1214090-46-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.85 g/mol. The structure features a cyclopenta[c]pyrazole core, which is known for its diverse biological activities.
Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to this compound in targeting various parasites. For instance, derivatives of 4H-thiochromen-4-one have shown significant cytotoxicity against parasites responsible for tropical diseases such as malaria and leishmaniasis. These compounds exhibited effective inhibition of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) and subsequent parasite death .
The mechanism of action for this compound appears to involve the disruption of critical metabolic pathways in parasites. Specifically, it has been suggested that the compound may act as an allosteric modulator by interacting with key amino acids in the binding pocket of target enzymes like TR. This interaction leads to mitochondrial perturbation and cell homeostatic imbalance .
Case Studies and Experimental Findings
Several experimental studies have been conducted to assess the biological activity of related compounds:
-
Cytotoxicity Assays :
- Compounds were tested using the MTT assay to evaluate their effect on cell viability. Results indicated that certain derivatives displayed an EC50 below 10 μM against various parasites .
- In one study, compounds were incubated with infected cells for 72 hours, demonstrating significant cytotoxic effects compared to controls .
- Inhibition Studies :
Comparative Table of Biological Activities
| Compound Name | Target Pathogen | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Leishmania spp. | <10 | Inhibition of TR |
| 4H-thiochromen-4-one derivatives | Trypanosoma brucei | <10 | Increased ROS levels |
| Quinone analogs | Plasmodium falciparum | <10 | Noncompetitive inhibition of TR |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and stoichiometry of reagents. Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via ¹H/¹³C NMR spectroscopy. For example, NMR can resolve peaks corresponding to the thiolan-dioxo moiety (δ 3.2–3.8 ppm) and cyclopenta[c]pyrazole core (δ 7.1–7.5 ppm) . High-resolution mass spectrometry (HRMS) is critical to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450.0821) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : Assign ¹H NMR signals to specific protons, such as the aromatic protons on the 4-chloro-2-methylphenyl group (δ 6.8–7.3 ppm) and the thiolan-dioxo methylene groups (δ 2.9–3.1 ppm). Use 2D techniques (HSQC, HMBC) to correlate the carbonyl carbon (C=O at ~170 ppm) with adjacent protons. Compare data to structurally similar pyrazole derivatives (e.g., PubChem entries for thieno[3,4-c]pyrazoles) to validate unique features like the fused cyclopenta ring .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
Synthetic Reproducibility : Verify if divergent bioactivities arise from impurities (e.g., unreacted intermediates) by repeating synthesis with strict quality control (HPLC purity >98%) .
Assay Variability : Standardize in vitro assays (e.g., IC₅₀ measurements) using positive controls (e.g., doxorubicin for cytotoxicity). For example, conflicting anticancer data may stem from differences in cell lines (HeLa vs. MCF-7) or incubation times .
Data Cross-Validation : Compare results with structurally analogous compounds (e.g., pyrazole-thiolan hybrids) to identify trends in substituent effects .
Q. What methodological approaches are recommended for elucidating structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Model interactions between the carboxamide group and target proteins (e.g., kinase ATP-binding pockets). Use software like AutoDock Vina to predict binding affinities .
- Comparative Analysis : Synthesize analogs with modified substituents (e.g., replacing 4-chloro-2-methylphenyl with 4-fluorophenyl) and test their bioactivity. For instance, thieno[3,4-c]pyrazole derivatives showed enhanced anti-inflammatory activity with electron-withdrawing groups .
- Pharmacophore Mapping : Identify critical moieties (e.g., the dioxo-thiolan group) using QSAR models trained on cytotoxicity data .
Q. What strategies are effective in tracking the metabolic fate of this compound in in vivo models?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterium at non-labile positions (e.g., methyl groups) for LC-MS/MS detection in plasma/tissue homogenates. A deuterated pyrazole analog (JD5037) was successfully tracked in rodent models using this approach .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) in urine/bile samples .
Q. How can researchers validate the compound’s reported anticancer properties in preclinical models?
- Methodological Answer :
- In Vitro Screening : Test dose-dependent cytotoxicity (e.g., 1–100 µM) across cancer cell lines (e.g., A549, HepG2) using MTT assays. Compare with positive controls (e.g., cisplatin) .
- In Vivo Efficacy : Administer the compound (e.g., 10–50 mg/kg/day, IP) in xenograft models and monitor tumor volume regression via caliper measurements. Histopathology can confirm apoptosis (TUNEL staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
